8-Thia-5-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Thia-5-azaspiro[35]nonane is a spirocyclic compound that contains a sulfur atom and a nitrogen atom within its structure This compound is characterized by its unique spiro arrangement, where two rings are connected through a single atom, forming a non-linear, three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a sulfur and nitrogen moiety can undergo cyclization in the presence of a suitable catalyst to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Thia-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Thia-5-azaspiro[3.5]nonane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Thia-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form interactions with various enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s ability to fit into specific binding sites, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Contains a nitrogen atom but lacks the sulfur atom.
1-Oxa-8-azaspiro[4.5]decane: Contains an oxygen atom instead of sulfur.
8-Thia-1-azaspiro[4.5]decane: Similar spirocyclic structure but with different ring sizes.
Uniqueness
8-Thia-5-azaspiro[35]nonane is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic structure
Properties
IUPAC Name |
8-thia-5-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGDXKHEJWBBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CSCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.